molecular formula C25H22Cl3N3O3S B11705030 Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate

Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate

Cat. No.: B11705030
M. Wt: 550.9 g/mol
InChI Key: BVYPBGFLNICZDJ-UHFFFAOYSA-N
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Description

Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate is a structurally complex organic compound featuring a benzoate ester core modified with a thiourea-linked trichloroethylamine and diphenylacetyl group. Its molecular architecture includes:

  • Methyl benzoate backbone: A benzene ring substituted with a methyl ester at position 1 and a thiourea-functionalized side chain at position 2.
  • Thiourea bridge: Connects the benzoate moiety to a 2,2,2-trichloroethylamine group, which is further modified by a diphenylacetyl substituent.
  • Halogenated and aromatic groups: The trichloroethyl moiety enhances lipophilicity, while the diphenylacetyl group may contribute to target specificity.

Properties

Molecular Formula

C25H22Cl3N3O3S

Molecular Weight

550.9 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-[(2,2-diphenylacetyl)amino]ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C25H22Cl3N3O3S/c1-34-22(33)18-14-8-9-15-19(18)29-24(35)31-23(25(26,27)28)30-21(32)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20,23H,1H3,(H,30,32)(H2,29,31,35)

InChI Key

BVYPBGFLNICZDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate typically involves multiple steps, starting with the preparation of the core structure. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. For example, the synthesis might involve the reaction of 2,2,2-trichloro-1-[(diphenylacetyl)amino]ethane with a benzoate derivative under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogs

Compound Name Molecular Weight* Key Functional Groups Target Enzyme (Hypothesized) Bioactivity
Target Compound ~600–650† Benzoate ester, thiourea, trichloroethyl, diphenylacetyl Unknown (possibly ALS‡) Herbicide/Fungicide
Triflusulfuron methyl ester 471.4 Benzoate ester, sulfonylurea, trifluoroethoxy Acetolactate synthase (ALS) Herbicide
Propiconazole 342.2 Triazole, dioxolane, dichlorophenyl CYP51 (ergosterol synthesis) Fungicide
Methyl 2-[(2-aminophenyl)ethynyl]benzoate 293.3 Benzoate ester, ethynyl, amide N/A (synthetic intermediate) Research chemical

*Molecular weights calculated based on structural formulas.
†Estimated due to lack of direct data.
‡ALS: Acetolactate synthase, a common target for sulfonylurea herbicides.

Key Observations :

  • Thiourea vs. Sulfonylurea : The target compound’s thiourea group (–NH–C(=S)–NH–) differs from the sulfonylurea (–SO₂–NH–CO–NH–) in triflusulfuron methyl ester. Thioureas may exhibit distinct binding modes due to sulfur’s polarizability and reduced hydrogen-bonding capacity compared to sulfonyl groups .
  • Diphenylacetyl vs. Aromatic Substitutions : The diphenylacetyl group may mimic sterol components in fungi (similar to triazoles like propiconazole), suggesting possible fungicidal activity via ergosterol biosynthesis disruption .

Physicochemical Properties

  • Lipophilicity : The trichloroethyl and diphenylacetyl groups likely increase logP compared to sulfonylureas, favoring cuticular penetration in plants or fungi.
  • Solubility : Reduced aqueous solubility compared to sulfonylureas (which rely on polar sulfonyl groups) may limit systemic mobility but enhance foliar adhesion.

Computational Insights

Tools like UCSF Chimera (for molecular visualization) and AutoDock Vina (for docking simulations) could elucidate binding interactions. For example:

  • Docking the target compound into ALS (PDB: 1N0H) may reveal competitive inhibition versus sulfonylureas.
  • Comparative molecular dynamics simulations could assess stability of thiourea-enzyme complexes.

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